6-(Piperazin-1-yl)pyridazine-3-carboxylic acid is an organic compound characterized by the molecular formula . This compound is a derivative of pyridazine, a heterocyclic aromatic compound featuring a six-membered ring with two nitrogen atoms at positions 1 and 2. The presence of the piperazine moiety enhances its potential biological activity and chemical reactivity, making it a subject of interest in various scientific fields, including medicinal chemistry and organic synthesis.
6-(Piperazin-1-yl)pyridazine-3-carboxylic acid is classified as a heterocyclic compound due to its nitrogen-containing ring structure. It falls under the category of carboxylic acids because of the presence of the carboxyl functional group (-COOH) at the 3-position of the pyridazine ring. Its synthesis and applications are primarily explored in organic chemistry and pharmacology, where it serves as a building block for more complex molecules.
The synthesis of 6-(Piperazin-1-yl)pyridazine-3-carboxylic acid typically involves nucleophilic substitution reactions. One common method is the reaction between halogenated pyridazine derivatives and piperazine in the presence of a base.
The molecular structure of 6-(Piperazin-1-yl)pyridazine-3-carboxylic acid can be represented as follows:
C1CN(CCN1)C2=NN=C(C=C2)C(=O)O
The compound's structural features include:
6-(Piperazin-1-yl)pyridazine-3-carboxylic acid participates in several chemical reactions:
The mechanism of action for 6-(Piperazin-1-yl)pyridazine-3-carboxylic acid primarily involves its interaction with biological targets due to its structural properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 208.22 g/mol |
Melting Point | Not specified |
Density | Not specified |
The chemical properties include:
6-(Piperazin-1-yl)pyridazine-3-carboxylic acid has several applications across different scientific domains:
The pyridazine ring system, a nitrogen-rich diazine isomer, possesses distinctive physicochemical properties that confer significant advantages in drug design. Characterized by a high dipole moment (~4.22 D), weak basicity (pKa ~2.1), and dual hydrogen-bonding capacity, pyridazine facilitates strong target engagement through π-π stacking and precise molecular recognition events [9]. These properties enhance aqueous solubility and reduce nonspecific binding, addressing key challenges in pharmacokinetic optimization. Complementarily, the piperazine moiety—a saturated six-membered ring containing two nitrogen atoms—serves as a versatile conformational spacer and solubility enhancer. Its ability to adopt chair or boat conformations allows optimal positioning of pharmacophoric elements, while the secondary amine provides a site for salt formation to improve bioavailability [7].
The synergy of these scaffolds is exemplified in FDA-approved therapeutics. Relugolix (gonadotropin-releasing hormone antagonist) and deucravacitinib (allosteric TYK2 inhibitor) leverage the pyridazine core for targeted protein interactions, while drugs like palbociclib (CDK4/6 inhibitor) and vortioxetine (multimodal antidepressant) utilize piperazine for pharmacokinetic modulation [3] [9]. This strategic integration enables:
Table 1: Physicochemical Comparison of Azine Heterocycles in Drug Design
Heterocycle | Dipole Moment (D) | Basic pKa | Hydrogen Bond Acceptor Capacity | Representative FDA-Approved Drug |
---|---|---|---|---|
Pyridazine | 4.22 | 2.1 | Dual (N1, N2) | Relugolix, Deucravacitinib |
Pyridine | 2.26 | 5.2 | Single | Nicotine, Pyridostigmine |
Pyrimidine | 2.42 | 1.3 | Dual (N1, N3) | Trimethoprim, Flucytosine |
Piperazine | 1.5 (aliphatic N) | 9.8 (tertiary N) | Dual (N-H donors) | Vortioxetine, Aripiprazole |
The therapeutic application of pyridazine derivatives originated with vasodilators like minoxidil (1970s), but lacked target specificity. The integration of piperazine began in the 1980s with antimicrobial fluoroquinolones, where C7-piperazinyl substitutions (e.g., ciprofloxacin) markedly enhanced gram-negative coverage and cellular penetration [5] [9]. This established a foundational structure-activity relationship (SAR): piperazine acts as a cationic "proton sponge" at physiological pH, facilitating bacterial accumulation via porin channels.
The 21st century witnessed a paradigm shift toward molecularly targeted therapies. Patent WO2016138114A1 (2016) exemplified this transition, disclosing pyridazine-piperazine conjugates as bromodomain inhibitors for oncology [10]. Simultaneously, the scaffold appeared in kinase inhibitor optimization campaigns, notably:
This evolution reflects three generations of development:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7